N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide
Description
N-(3-Chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenyl group and a 2,5-dioxopyrrolidin-1-ylmethyl substituent. The 2,5-dioxopyrrolidinyl group may enhance electrophilic reactivity or serve as a hydrogen-bond acceptor, influencing biological activity or crystallization behavior .
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-9(17)15(11-4-2-3-10(14)7-11)8-16-12(18)5-6-13(16)19/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
WLKPVXNUQHDUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)CCC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide typically involves the reaction of 3-chloroaniline with N-(2,5-dioxopyrrolidin-1-yl)methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bioactivity: Inhibition of Nitric Oxide (NO) and iNOS
Acetamide derivatives with N-(3-chlorophenyl) substituents exhibit notable anti-inflammatory properties. For example:
- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Inhibits NO production in LPS-induced RAW264.7 macrophages with an IC₅₀ of 45.6 µM.
- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(3-dimethylamino)-2-methylpropyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Shows improved potency (IC₅₀ = 25.2 µM). In contrast, aspirin, a standard anti-inflammatory agent, has an IC₅₀ of 3.0 mM, highlighting the superior efficacy of these chlorophenyl acetamide derivatives .
| Compound | IC₅₀ (NO Inhibition) | Reference |
|---|---|---|
| (Z)-N-(3-Chlorophenyl)-thiazolidine-deriv | 45.6 µM | |
| (Z)-N-(3-Chlorophenyl)-thiazolidine-deriv | 25.2 µM | |
| Aspirin | 3.0 mM |
Structural Analogues in Agrochemicals
Chlorophenyl acetamides are widely used as herbicides. Key examples include:
- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (pre-emergent herbicide).
- Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide (rice paddy herbicide).
These compounds share the chloroacetamide backbone but differ in alkyl/aryl substituents, which modulate soil mobility and target specificity .
Crystallographic and Hydrogen-Bonding Features
The crystal structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide (C₁₀H₁₁Cl₂NO) reveals:
- Mean σ(C–C) bond length: 0.005 Å.
- Hydrogen-bonding networks (N–H⋯O and C–H⋯O) stabilize infinite molecular chains.
These features are consistent with related acetanilides, suggesting that N-(3-chlorophenyl) acetamides may adopt similar packing arrangements, influencing solubility and stability .
Key Differentiators of N-(3-Chlorophenyl)-N-[(2,5-Dioxopyrrolidin-1-yl)methyl]acetamide
Dual Functionality : The combination of chlorophenyl (lipophilic) and dioxopyrrolidinyl (polar) groups could optimize pharmacokinetic properties, balancing membrane permeability and aqueous solubility.
Synthonic Flexibility : The synthetic route may allow modular substitution, enabling tailored derivatives for specific applications (e.g., anti-inflammatory agents or kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
